Cyclopropane, 1-bromo-2-methylene-
Description
Significance of Methylenecyclopropanes in Contemporary Synthetic Chemistry
Methylenecyclopropanes (MCPs) have emerged as highly versatile and popular building blocks in modern organic synthesis. rsc.orgnih.gov Their significance stems from the high ring strain of the cyclopropane (B1198618) ring, which provides a thermodynamic driving force for a plethora of ring-opening reactions. rsc.org This stored energy can be released to construct larger, more complex carbocyclic and heterocyclic frameworks that might be challenging to access through other synthetic routes. rsc.orgrsc.org
The discovery of novel organic reactions involving MCPs has further solidified their importance. rsc.org These reactions often proceed with high regio- and stereoselectivity, offering chemists precise control over the formation of intricate molecular structures. For instance, MCPs are known to participate in transition metal-catalyzed reactions, cycloadditions, and rearrangements to afford a diverse array of products. acs.org Their ability to be transformed into cyclobutenes, or to be used in the synthesis of heterocycles, highlights their utility in creating structurally diverse molecules, including those with potential biological activity. rsc.orgnih.gov
Distinctive Reactivity Profile of Halogenated Cyclopropane Derivatives
The introduction of a halogen atom onto a cyclopropane ring significantly influences its reactivity. Halogenated cyclopropanes, particularly those with electron-withdrawing groups, can act as potent electrophiles in polar, ring-opening reactions. acs.org The presence of the halogen can facilitate nucleophilic attack, leading to the formation of functionalized products.
For example, gem-dihalocyclopropanes, which possess two halogen atoms on the same carbon, are valuable precursors for the synthesis of allenes and other useful structures. wikipedia.org The reactivity of these compounds is often dictated by the nature of the halogens and the other substituents on the ring. rsc.orgacs.org In the case of 1-bromo-2-methylidenecyclopropane, the single bromine atom, positioned on the three-membered ring, is expected to activate the molecule towards specific transformations, potentially directing the regioselectivity of ring-opening reactions or participating in cross-coupling reactions.
Historical Development and Evolution of Cyclopropane and Methylenecyclopropane (B1220202) Chemistry
The history of cyclopropane chemistry dates back to 1881, with the first synthesis of cyclopropane by August Freund. wikipedia.orgweebly.com Freund achieved this by treating 1,3-dibromopropane (B121459) with sodium in an intramolecular Wurtz reaction. wikipedia.org The yield of this reaction was later improved by using zinc instead of sodium. weebly.com For many years, cyclopropanes were primarily of theoretical interest due to their unique bonding and high ring strain. wikipedia.org A significant milestone was the discovery of cyclopropane's anesthetic properties in 1929, which led to its industrial production and clinical use for several decades. wikipedia.org
The synthesis of methylenecyclopropane itself and its derivatives followed, with chemists developing various methods for their preparation. acs.org Early methods for cyclopropanation included the use of diazomethane (B1218177), though this approach had limitations due to the reagent's toxicity and explosiveness. masterorganicchemistry.com A major breakthrough came in 1958 with the development of the Simmons-Smith reaction, which uses a zinc-copper couple and diiodomethane (B129776) to form cyclopropanes from alkenes in a more controlled manner. masterorganicchemistry.com
Over the years, the field has evolved dramatically, with the development of numerous catalytic and stereoselective methods for the synthesis of functionalized cyclopropanes and methylenecyclopropanes. wikipedia.orgrsc.org These advancements have transformed these once-exotic molecules into mainstream synthetic intermediates, enabling the construction of a wide range of complex organic compounds, including natural products and pharmaceuticals. nih.govrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-methylidenecyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br/c1-3-2-4(3)5/h4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRQQQUHRPKCRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444243 | |
| Record name | Cyclopropane, 1-bromo-2-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90246-24-5 | |
| Record name | Cyclopropane, 1-bromo-2-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Cyclopropane, 1 Bromo 2 Methylene and Analogues
Precursor Design and Retrosynthetic Analysis for 1-bromo-2-methylenecyclopropane
Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules. For "Cyclopropane, 1-bromo-2-methylene-," a primary disconnection approach points to an allene (B1206475) as a logical precursor. The exocyclic double bond of the methylenecyclopropane (B1220202) moiety strongly suggests a cyclopropanation reaction of an appropriate allene.
Specifically, the target molecule can be conceptually disconnected to reveal 1-bromoallene as a key starting material. The addition of a methylene (B1212753) group (:CH2) across the C1-C2 double bond of 1-bromoallene would furnish the desired cyclopropane (B1198618) ring. This leads to the forward synthesis plan of reacting 1-bromoallene with a suitable methylene-transfer reagent.
Alternative retrosynthetic strategies might involve the initial formation of a 2-methylene-cyclopropane derivative followed by a bromination step. However, the direct cyclopropanation of a bromoallene is often more efficient and atom-economical. The choice of the methylene source is critical and is explored in the subsequent sections.
Carbene and Carbenoid Cyclopropanation Approaches
Carbenes and carbenoids are highly reactive intermediates that are central to many cyclopropanation reactions. wikipedia.org Their ability to add to double bonds provides a direct method for the construction of three-membered rings.
Diazoalkane-Mediated Cyclopropanations
Diazoalkanes, such as diazomethane (B1218177), are well-known precursors for the generation of carbenes. wikipedia.orgacs.org In the context of synthesizing "Cyclopropane, 1-bromo-2-methylene-," the reaction of a bromoallene with diazomethane could theoretically yield the target compound. This reaction can proceed through a two-step mechanism. wikipedia.org The generation of the diazo compound can be achieved through various methods, including diazo transfer or from hydrazones. youtube.comsemanticscholar.org
However, the use of diazomethane is often hampered by its high toxicity and explosive nature, necessitating careful handling and often leading researchers to seek safer alternatives. masterorganicchemistry.com Furthermore, the control of regioselectivity in the cyclopropanation of substituted allenes can be challenging.
Simmons-Smith and Related Zinc-Carbenoid Reactions
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, utilizing an organozinc carbenoid, typically iodomethylzinc iodide (ICH2ZnI), which is generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgmdpi.comnumberanalytics.com This method is renowned for its stereospecificity and is generally preferred for its milder reaction conditions compared to those involving free carbenes. wikipedia.org
For the synthesis of "Cyclopropane, 1-bromo-2-methylene-," a Simmons-Smith reaction with a bromoallene would be a viable approach. The reaction proceeds in a concerted fashion, where the methylene group is delivered to the double bond stereospecifically. Modifications to the classical Simmons-Smith protocol, such as the Furukawa modification which uses diethylzinc (B1219324) (Et2Zn) in place of the zinc-copper couple, can enhance the reactivity of the system. wikipedia.orgmdpi.com
The general structure of the zinc carbenoid can be represented as RZnCH2X, where X is a halogen and the R group, often derived from an alcohol, phenol, or acid, significantly influences the reagent's reactivity. researchgate.net While effective, the high cost of diiodomethane has prompted the development of more economical alternatives, such as using dibromomethane. wikipedia.org
| Reagent System | Description | Key Features |
| Simmons-Smith | Diiodomethane (CH2I2) and Zinc-Copper couple (Zn-Cu) | Stereospecific, mild conditions, but can be expensive. wikipedia.orgmdpi.comnumberanalytics.com |
| Furukawa Modification | Diiodomethane (CH2I2) and Diethylzinc (Et2Zn) | Increased reactivity compared to the classic Simmons-Smith reaction. wikipedia.orgmdpi.com |
| Alternative Halogen Source | Dibromomethane (CH2Br2) with Zinc | A more cost-effective alternative to diiodomethane. wikipedia.org |
Dihalocarbene Additions and Subsequent Transformations
An alternative strategy involves the addition of a dihalocarbene, such as dichlorocarbene (B158193) (:CCl2) or dibromocarbene (:CBr2), to an allene, followed by subsequent chemical transformations. rsc.org Dihalocarbenes can be generated in situ from haloforms (e.g., chloroform (B151607), bromoform) and a strong base. fiveable.melibretexts.org
The addition of a dihalocarbene to an allene typically occurs at the more substituted double bond to yield a 1,1-dihalo-2-methylenecyclopropane. rsc.org For instance, the reaction of an allene with dichlorocarbene gives a 1,1-dichloro-2-methylenecyclopropane. rsc.org This intermediate can then be subjected to a reduction step to replace the halogen atoms with hydrogen, or other transformations to arrive at the desired "Cyclopropane, 1-bromo-2-methylene-" analogue. The addition of the dihalocarbene to the alkene is stereospecific. wikipedia.orglibretexts.org
This two-step approach offers flexibility in the synthesis of various substituted methylenecyclopropanes.
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis provides a powerful and versatile platform for cyclopropanation reactions, often exhibiting high levels of selectivity and efficiency. nih.gov
Rhodium-Catalyzed Cyclopropanations
Rhodium(II) carboxylates are particularly effective catalysts for the decomposition of diazo compounds to generate rhodium carbenoids, which are key intermediates in cyclopropanation reactions. researchgate.netnih.gov These catalysts are known for their ability to promote highly stereoselective cyclopropanations of a wide range of alkenes, including those that are electron-deficient. nih.govrsc.org
In the context of synthesizing "Cyclopropane, 1-bromo-2-methylene-," a rhodium(II)-catalyzed reaction between a bromoallene and a diazo compound, such as ethyl diazoacetate, could be employed. The rhodium carbene intermediate formed would then react with the allene to produce the desired cyclopropane. The choice of the chiral ligands on the rhodium catalyst can allow for high enantioselectivity in the cyclopropanation process. rsc.orgresearchgate.net
Rhodium-catalyzed reactions offer several advantages, including mild reaction conditions and high turnover numbers, making them attractive for complex molecule synthesis. nih.gov The reactivity and selectivity of the cyclopropanation can be fine-tuned by modifying the structure of the rhodium catalyst and the diazo compound. researchgate.netnih.govacs.org
Palladium-Catalyzed Approaches
Palladium catalysis offers a powerful tool for the construction and functionalization of complex molecules, including those with a methylenecyclopropane core. While direct palladium-catalyzed synthesis of 1-bromo-2-methylenecyclopropane is not extensively documented, related palladium-catalyzed reactions of methylenecyclopropanes (MCPs) highlight the potential of this approach for creating diverse analogues.
One notable method is the palladium-catalyzed hydroalkylation of MCPs, which proceeds through a selective cleavage of a C-C sigma bond under mild conditions. rsc.org In this process, simple hydrazones can act as carbanion equivalents, leading to C-alkylated terminal alkenes in high yields. rsc.org Another significant palladium-catalyzed transformation is the Mizoroki-Heck reaction, which has been successfully applied in the diastereoselective synthesis of spiro-fused cyclopropanes. diva-portal.org Furthermore, the Suzuki cross-coupling reaction, a cornerstone of palladium catalysis, has been utilized to couple aryl boronic acids with substrates containing bromo-substituted rings, demonstrating the feasibility of functionalizing bromo-cyclopropane derivatives. nih.gov These reactions showcase the versatility of palladium catalysts in manipulating cyclopropane structures.
| Reaction Type | Catalyst System | Reactants | Product Type | Key Features |
| Hydroalkylation | Palladium Catalyst | Methylenecyclopropanes, Hydrazones | C-alkylated terminal alkenes | Mild conditions, High yields, Good functional group compatibility. rsc.org |
| Suzuki Cross-Coupling | Pd(PPh₃)₄ / K₃PO₄ | Bromo-substituted heterocycles, Boronic acids | Aryl-substituted products | Moderate yields, Functionalizes C-Br bonds. nih.gov |
| Mizoroki-Heck | Palladium(0) Catalyst | Olefins, Organohalides | C-C coupled products | Forms new carbon-carbon bonds, Widely applicable. diva-portal.org |
Copper-Catalyzed Methods
Copper-catalyzed reactions have emerged as an efficient and cost-effective alternative for the synthesis of cyclopropane derivatives. A significant development is the copper-catalyzed 1,2-borocyclopropanation of aryl olefins using carbon monoxide (CO) as a C1 source. nih.govrsc.org This method produces β-boryl cyclopropane derivatives, which are versatile intermediates for further chemical transformations. nih.govsemanticscholar.org The reaction is mediated by an in situ generated carbene intermediate and yields a variety of cyclopropane-containing organoboron compounds in moderate to good yields. nih.govrsc.org
Another innovative approach involves the copper/B₂pin₂-catalyzed difluoroalkylation of methylenecyclopropanes with bromodifluorinated acetates and acetamides. acs.orgnih.gov This reaction proceeds through a tandem radical process involving ring-opening followed by intramolecular cyclization. acs.orgnih.gov It is tolerant of a diverse range of substrates and can be performed on a gram scale with high yield, offering a practical route to CF₂-containing dihydronaphthalene derivatives from methylenecyclopropane precursors. acs.orgnih.gov
| Reaction | Catalyst/Reagents | Starting Materials | Product | Yield |
| 1,2-Borocyclopropanation | Cu(OTf)₂, DPPB, NaOᵗBu, B₂pin₂, CO | Aryl Olefins | β-boryl cyclopropanes | Moderate to Good nih.govsemanticscholar.org |
| Difluoroalkylation | Copper/B₂pin₂ | Methylenecyclopropanes, Bromodifluorinated acetates | CF₂-containing dihydronaphthalenes | High acs.orgnih.gov |
Bismuth-Mediated Cyclopropanations
Bismuth-based catalysis offers a unique pathway for cyclopropanation reactions, particularly through photocatalysis. A recently developed method utilizes a low-valent bismuth complex to catalyze the cyclopropanation of double bonds under blue LED irradiation. nih.govacs.org This process involves several distinct organometallic steps, including the oxidative addition of a Bi(I) complex to diiodomethane, light-induced homolysis of the resulting Bi(III)-CH₂I bond, and a subsequent iodine abstraction-ring-closing step. nih.govacs.org The catalytic cycle is completed by the reduction of Bi(III) back to Bi(I) using an external reducing agent like manganese. nih.govacs.org
This protocol represents a novel example of a reductive photocatalytic process driven by low-valent bismuth radical catalysis. nih.gov Importantly, this method has been shown to successfully accommodate substrates containing bromide functionalities, affording the corresponding cyclopropanes in high yields. nih.gov For instance, substituted 1,3-diiodoalkanes, even those bearing bromide groups, undergo reductive ring-closing cyclopropanation effectively under these conditions. nih.gov
| Substrate | Catalyst System | Conditions | Product | Yield |
| Chalcone & Diiodomethane | 10 mol % Bi-1, 2.0 equiv Mn | 465 nm LED, 30 °C, DMA | Cyclopropanated product | 76% nih.gov |
| 1,3-diiodoalkane with bromide | Bismuth catalyst, Mn | Blue LED irradiation | Bromide-containing cyclopropane | High nih.gov |
Radical-Promoted Cyclization Strategies
Radical reactions provide a powerful avenue for the synthesis and transformation of cyclopropane derivatives. The high ring strain of the cyclopropane skeleton makes it susceptible to ring-opening reactions initiated by radical species. nih.gov Specifically, methylenecyclopropanes (MCPs) can undergo radical-mediated ring-opening and cyclization to form a variety of complex structures. nih.govbeilstein-journals.org
One relevant strategy is the bromine radical-mediated ring-opening and alkylation of alkylidenecyclopropanes. nih.gov This reaction, when conducted with allylic bromides, leads to the synthesis of 2-bromo-1,6-dienes through a radical ring-opening and an SH2' reaction. beilstein-journals.org This demonstrates a method where a bromine atom is incorporated into the final product following the manipulation of a cyclopropane ring. The reaction pathway involves the addition of a radical to the C=C double bond of the MCP, which triggers the opening of the three-membered ring to generate a more stable alkyl radical intermediate that can then undergo further reactions. nih.gov
| Reaction Type | Initiator/Mediator | Substrate | Reagent | Product |
| Radical Ring-Opening/Alkylation | Bromine Radical | Alkylidenecyclopropanes | Allylic Bromides | 2-bromo-1,6-dienes nih.govbeilstein-journals.org |
| Radical Ring-Opening/Cyclization | Manganese(III) acetate | Methylenecyclopropanes | Diethyl malonate | 2-(3,4-dihydronaphthalen-2-yl)malonates beilstein-journals.org |
Base-Promoted Reactions in Halogenated Cyclopropane Synthesis
Base-promoted reactions are a fundamental strategy for constructing halogenated cyclopropanes. A classic approach involves the reaction of haloforms, such as chloroform (CHCl₃) or bromoform (B151600) (CHBr₃), with a strong base like potassium hydroxide (B78521) (KOH) or potassium tert-butoxide (KOt-Bu). masterorganicchemistry.com This process generates dihalocarbenes (:CX₂), which are highly reactive intermediates that readily add to alkenes in a concerted and stereospecific manner to form dihalogenated cyclopropanes. masterorganicchemistry.comlibretexts.orglibretexts.org
Another important base-mediated method is the alkylation-elimination reaction used in the synthesis of methylenecyclopropane analogues of nucleosides. nih.gov In this sequence, a dibromocyclopropane derivative reacts with a nucleic acid base under base catalysis, typically in a solvent like DMF at elevated temperatures. nih.gov The initial alkylation product subsequently undergoes an in situ elimination to form the target methylenecyclopropane. nih.gov Furthermore, base-mediated reactions of 1,3-dicarbonyl compounds with bromoallenes have been explored as a facile route to synthesize methylenecyclopropyl carboxylates. acs.org
| Method | Base | Starting Materials | Intermediate | Product |
| Dihalocarbene Addition | KOH or KOt-Bu | Alkene, Haloform (e.g., CHBr₃) | Dihalocarbene (:CBr₂) | Dihalogenated cyclopropane masterorganicchemistry.com |
| Alkylation-Elimination | Base Catalysis (e.g., in DMF) | Dibromocyclopropane, Nucleic acid base | Alkylated intermediate | Methylenecyclopropane analogue nih.gov |
| Tandem Addition-Cyclization | Base | Bromoallene, 1,3-dicarbonyl compound | - | Methylenecyclopropyl carboxylate acs.org |
Stereoselective Synthesis of 1-bromo-2-methylenecyclopropane Analogues
The biological activity of many methylenecyclopropane derivatives is often confined to a specific stereoisomer, making stereoselective synthesis a critical goal. nih.gov A notable example is the synthesis of methylenecyclopropane analogues of nucleosides, where the desired biological activity often resides exclusively in the Z-isomer. nih.gov
A successful strategy for achieving stereoselectivity is the alkylation-elimination method. nih.gov The stereochemical outcome of the elimination step can be influenced by the nature of the leaving group. For instance, in the synthesis of nucleoside analogues, a mechanistic dichotomy has been proposed where bromides favor an E2 elimination at the methylene group carrying the nucleobase, while chlorides may proceed via an E1cB mechanism at the cyclopropane ring, leading to differences in stereoselectivity. nih.gov By carefully choosing substrates and reaction conditions, it is possible to synthesize the desired Z-isomers with high selectivity. nih.gov The stereospecificity of other cyclopropanation reactions, such as the Simmons-Smith reaction, is also well-established, ensuring that the stereochemistry of the starting alkene is retained in the cyclopropane product. libretexts.org
| Approach | Key Feature | Example | Outcome |
| Alkylation-Elimination | Mechanistic control of elimination | Reaction of 6-benzyloxy-2-(dimethylaminomethyleneamino)purine with ethyl (cis,trans)-2-chloro-2-(chloromethyl)cyclopropane-1-carboxylate | Stereoselective formation of the (Z)-isomer of the methylenecyclopropane product. nih.gov |
| Simmons-Smith Reaction | Stereospecific carbene addition | Reaction of a cis-alkene with a carbenoid | The cis-stereochemistry is retained in the cyclopropane product. libretexts.org |
Elucidating the Chemical Reactivity and Mechanistic Pathways of Cyclopropane, 1 Bromo 2 Methylene
Ring-Opening Reactions of the Cyclopropane (B1198618) Core
The high ring strain of approximately 41.0 kcal mol⁻¹ in methylenecyclopropanes renders them susceptible to ring-opening reactions, a process driven by the release of this strain energy. rsc.org These reactions can be initiated through various means, including thermal, nucleophilic, and radical pathways, each leading to distinct product profiles and proceeding through unique mechanistic intermediates.
Thermally Induced Ring-Opening Processes
Thermal activation provides the necessary energy to overcome the activation barrier for the cleavage of the strained C-C bonds in the cyclopropane ring. The thermolysis of methylenecyclopropane (B1220202) derivatives can lead to complex rearrangements. For instance, the thermal rearrangement of an optically active tetradeuterated 2-methoxymethyl-methylenecyclopropane resulted in a specific ratio of eight possible stereoisomers. rsc.org This complexity highlights the involvement of intricate mechanistic pathways, potentially involving diradical intermediates that retain some pyramidal character. rsc.org While specific studies on the thermal ring-opening of "Cyclopropane, 1-bromo-2-methylene-" are not extensively detailed in the provided context, the general principles of methylenecyclopropane thermolysis suggest that it would likely proceed through similar diradical intermediates, with the bromine substituent influencing the subsequent reaction pathways.
Nucleophilic and Base-Promoted Ring Opening
The presence of the bromine atom in "Cyclopropane, 1-bromo-2-methylene-" makes it susceptible to nucleophilic attack and base-promoted elimination reactions, which can subsequently lead to ring-opening.
In the presence of a base, such as an alkoxide, "Cyclopropane, 1-bromo-2-methylene-" can undergo dehydrobromination to form a highly strained and reactive bromocyclopropene intermediate. uq.edu.auacs.org This elimination of hydrogen bromide is a key initial step that sets the stage for subsequent ring-opening. The formation of a cyclopropene (B1174273) intermediate from a bromocyclopropane (B120050) has been observed in reactions with various nucleophiles, including azoles, where the initial dehydrobromination is followed by nucleophilic attack on the strained double bond. acs.org
Following the formation of the bromocyclopropene, ring-opening can occur to generate a zwitterionic intermediate. uq.edu.au Theoretical studies on the base-promoted ring opening of related gem-dibromocyclopropanes suggest that the reaction proceeds through an initial HBr elimination to form a bromocyclopropene, which then opens to a zwitterionic species, specifically an oxocarbenium cation/vinyl carbanion intermediate in the case of glycal-derived systems. uq.edu.au This zwitterionic intermediate is then trapped by a nucleophile, such as an alcohol, to yield the final ring-opened product. uq.edu.au While direct evidence for a zwitterionic intermediate in the ring-opening of "Cyclopropane, 1-bromo-2-methylene-" itself is not explicitly provided, the mechanistic parallels with similar systems strongly suggest its potential involvement, particularly in polar reaction environments. nih.gov The stability of such intermediates can be influenced by substituents and the polarity of the solvent. nih.gov
Radical-Mediated Ring Opening
Radical reactions offer another effective pathway for the ring-opening of methylenecyclopropanes. The high reactivity of free radicals allows them to initiate a cascade of events, starting with an attack on the cyclopropane ring.
A bromine radical, which can be generated from various sources, can initiate the ring-opening of "Cyclopropane, 1-bromo-2-methylene-". libretexts.org The process typically begins with the homolytic cleavage of a bromine-containing initiator, often facilitated by light or heat, to produce bromine radicals. libretexts.org These highly reactive radicals can then add to the double bond of the methylenecyclopropane. This initial radical addition is often the first step in a chain reaction mechanism. libretexts.org The resulting cyclopropylcarbinyl radical can then undergo a rapid ring-opening to form a more stable homoallylic radical. nih.gov This ring-opening is a key feature of radical reactions involving methylenecyclopropanes and has been utilized in various synthetic transformations. nih.gov For example, the bromine radical-mediated ring-opening and alkylation of alkylidenecyclopropanes with allylic bromides have been developed for the synthesis of 2-bromo-1,6-dienes. nih.gov
Interactive Data Table: Ring-Opening Reactions of Cyclopropane Derivatives
| Reaction Type | Initiator/Reagent | Key Intermediate | Typical Product(s) | Reference(s) |
| Thermally Induced | Heat | Diradical | Rearranged Stereoisomers | rsc.org |
| Base-Promoted | Alkoxide | Bromocyclopropene, Zwitterion | Ring-opened ethers | uq.edu.au |
| Radical-Mediated | Bromine Radical | Cyclopropylcarbinyl Radical, Homoallylic Radical | Homoallylic Bromides, Dienes | nih.gov |
Fluoroalkyl Radical Additions
The addition of fluoroalkyl radicals to 1-bromo-2-methylenecyclopropane represents a significant method for the introduction of fluorinated moieties. These reactions are often initiated by photoredox catalysis, where a photocatalyst, upon irradiation with visible light, generates the fluoroalkyl radical from a suitable precursor, such as a fluoroalkyl bromide. rsc.org This radical then adds to the exocyclic double bond of the methylenecyclopropane.
A notable example is the visible-light-promoted cascade cyclization reaction. nih.gov This process is initiated by the intermolecular radical addition of a fluoroalkyl radical to a biaryl vinyl ether, followed by cyclization onto the aromatic ring. nih.gov While this specific example does not use 1-bromo-2-methylenecyclopropane as a substrate, the underlying principle of fluoroalkyl radical addition to a double bond is directly applicable. The reaction tolerates a wide range of functional groups and generally provides the desired products in moderate to good yields. nih.gov
The general mechanism for the atom-transfer radical addition of fluoroalkyl bromides to alkenes involves a dual catalytic system, often comprising a photocatalyst like Ir(ppy)₃ and a copper catalyst such as IMesCuBr. rsc.org The iridium photocatalyst is responsible for generating the fluoroalkyl radical, while the copper complex facilitates the carbon-bromine bond formation in the final product. rsc.org
Transition Metal-Catalyzed Ring Opening Mechanisms
The strained cyclopropane ring in 1-bromo-2-methylenecyclopropane is susceptible to ring-opening reactions catalyzed by various transition metals. These reactions often proceed through the formation of metallacyclobutane or related intermediates, leading to a variety of linear or cyclic products. The regioselectivity of these reactions is often influenced by the nature of the metal catalyst, the ligands, and the substituents on the methylenecyclopropane.
Palladium-catalyzed reactions are particularly common. For instance, palladium(II) complexes can promote the ring-opening of methylenecyclopropanes to yield 1,3-dienyl palladium(II) complexes. rsc.org The reaction of isomers of Feist's acid dimethyl ester with PdCl₂(MeCN)₂ serves as a well-documented example of this type of transformation. rsc.org Theoretical studies suggest that the ring-opening can occur via different modes, such as disrotatory or conrotatory pathways, with the favored pathway being influenced by the metal's orbitals. ias.ac.in
Rhodium catalysts also play a significant role in the catalytic cyclization of methylenecyclopropanes. researchgate.net They can facilitate formal [3+2] cycloadditions with unsaturated compounds to form five-membered carbocycles and heterocycles. researchgate.net Furthermore, titanium-catalyzed ring-opening oxidative amination of methylenecyclopropanes with diazenes has been reported to selectively produce branched α-methylene imines. rsc.org Mechanistic studies using density functional theory point to a Curtin-Hammett kinetic scenario involving a spirocyclic [2+2] azatitanacyclobutene intermediate. rsc.org
The presence of substituents on the cyclopropane ring can significantly impact the outcome of these reactions. For example, the presence of phenyl groups on the ring carbons of methylenecyclopropane can favor ring-opened products over hydrogen abstraction. ias.ac.in
Transformations Involving the Bromine Moiety
The bromine atom in 1-bromo-2-methylenecyclopropane is a key functional group that allows for a variety of subsequent transformations, primarily through nucleophilic substitution and metal-halogen exchange reactions.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions on 1-bromo-2-methylenecyclopropane involve the replacement of the bromine atom by a nucleophile. echemi.com The mechanism of these reactions can be either Sₙ1 or Sₙ2, depending on the structure of the substrate and the reaction conditions. chemist.sglibretexts.org
In an Sₙ2 mechanism, the nucleophile attacks the carbon atom bearing the bromine in a single, concerted step, leading to an inversion of stereochemistry. echemi.comchemist.sg This pathway is favored for unhindered substrates. libretexts.org In contrast, the Sₙ1 mechanism involves a two-step process where the carbon-bromine bond first breaks to form a carbocation intermediate, which is then attacked by the nucleophile. libretexts.orgyoutube.com This pathway is more common for sterically hindered substrates that can form stable carbocations. chemist.sgyoutube.com
For 1-bromo-2-methylenecyclopropane, the nature of the cyclopropylmethyl system can influence the reaction pathway. The high p-character of the C-Br bond can make Sₙ2 reactions more difficult, while the potential for ring strain relief could favor pathways involving carbocationic intermediates.
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org In the case of 1-bromo-2-methylenecyclopropane, this reaction typically involves treatment with an organolithium reagent, such as n-butyllithium, to replace the bromine atom with lithium. wikipedia.orgias.ac.in
This reaction is often performed at very low temperatures to prevent unwanted side reactions. tcnj.edu The resulting lithiated species is a powerful nucleophile and can be reacted with a variety of electrophiles to introduce new functional groups. tcnj.edu The rate of lithium-halogen exchange generally follows the trend I > Br > Cl. wikipedia.org
The mechanism of lithium-halogen exchange is complex and can involve the formation of an "ate-complex" intermediate or proceed through a single electron transfer pathway. wikipedia.org The choice of solvent and the presence of chelating groups can significantly influence the reaction's efficiency. wikipedia.org This method provides a valuable route to functionalized methylenecyclopropanes that might be difficult to access through other means. ias.ac.in
Reactions at the Methylene (B1212753) Group
The exocyclic double bond in 1-bromo-2-methylenecyclopropane is a site of high reactivity, readily undergoing various addition reactions.
Addition Reactions to the Exocyclic Double Bond
The exocyclic double bond of 1-bromo-2-methylenecyclopropane can undergo electrophilic addition reactions with a variety of reagents. bhu.ac.in For example, the addition of halogens like bromine (Br₂) proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion to give the di-halogenated product. lumenlearning.comlibretexts.org The stereochemistry of this addition is typically anti. lumenlearning.com
The addition of methylene (CH₂) to the double bond, often generated in situ from diazomethane (B1218177), results in the formation of a spirocyclic system containing two cyclopropane rings. lumenlearning.comrsc.org This reaction, known as cyclopropanation, generally preserves the stereochemistry of the double bond. lumenlearning.com
Furthermore, the double bond can be subjected to epoxidation using a peroxycarboxylic acid, which introduces an electrophilic oxygen atom to form an epoxide. bhu.ac.in The reaction proceeds through a concerted mechanism involving a four-part circular transition state. lumenlearning.com Hydrogenation of the double bond can also be achieved, typically using a transition metal catalyst like platinum, which results in the syn-addition of two hydrogen atoms. youtube.com
Polymerization Chemistry of Methylenecyclopropanes
Methylenecyclopropanes (MCPs), including their brominated derivatives, are valuable monomers in transition metal-catalyzed polymerization reactions. rsc.org The high ring strain of the MCP molecule makes the insertion of the carbon-carbon double bond and subsequent ring-opening a thermodynamically favorable process. rsc.org
Palladium(II) complexes containing chelating diimine ligands have been shown to catalyze the ring-opening polymerization of 2-aryl-1-methylenecyclopropanes. This process yields polymers with a repeating unit of -[CH2-C(=CH2)-CH(Aryl)]-. rsc.org A key feature of this polymerization is the selective cleavage of the distal carbon-carbon bond of the cyclopropane ring. rsc.org The electronic nature of the substituents on the aryl group can influence the rate of polymerization. rsc.org
While specific studies on the polymerization of Cyclopropane, 1-bromo-2-methylene- are not extensively detailed in the provided results, the general principles of MCP polymerization can be extrapolated. The presence of the bromo substituent could potentially influence the catalytic cycle and the properties of the resulting polymer. For instance, in the copolymerization of ethylene (B1197577) with ω-bromoalkenes, the halogenated comonomer's incorporation can be significantly affected by the cocatalyst used. mdpi.com It is known that halogenated olefins can exhibit interesting polymerization behaviors, and the chain length of the monomer is a critical parameter. mdpi.com Further research into the polymerization of 1-bromo-2-methylenecyclopropane could lead to novel brominated polymers with potential applications in materials science, such as serving as precursors for graft polymers. mdpi.comnih.gov
Cycloaddition Chemistry
The strained double bond of methylenecyclopropanes makes them excellent partners in various cycloaddition reactions, providing access to a wide range of cyclic and heterocyclic systems.
[2+1]-Type Cyclopropanation Reactions
Cyclopropanation of alkenes is a fundamental process for synthesizing cyclopropane rings. wikipedia.org This often involves the reaction of a carbene or a carbenoid with a double bond in a cheletropic manner. wikipedia.orglibretexts.org While direct [2+1] cyclopropanation of the exocyclic double bond of 1-bromo-2-methylenecyclopropane is not explicitly described, related transformations highlight the reactivity of the methylenecyclopropane core. For instance, gold(I)-catalyzed reactions of methylenecyclopropanes with 7-aryl-1,3,5-cycloheptatrienes proceed through a formal [4+1] cycloaddition. nih.gov This transformation involves the isomerization of the methylenecyclopropane to a cyclobutene, which is then cyclopropanated by a gold(I) carbene. nih.gov This suggests that under appropriate catalytic conditions, the double bond of 1-bromo-2-methylenecyclopropane could undergo cyclopropanation.
[3+2] Cycloaddition Reactions
[3+2] cycloaddition reactions are powerful methods for constructing five-membered rings. acs.orgnih.govacs.org Methylenecyclopropanes are known to participate in these reactions, acting as a three-carbon component. acs.org Palladium-catalyzed intramolecular [3+2] cycloadditions of methylenecyclopropanes with alkynes have been shown to be stereospecific, proceeding with retention of configuration at the reacting carbon center. acs.org The mechanism is proposed to involve a π-allyl intermediate. acs.org The regiochemical outcome of these cycloadditions is influenced by the substitution pattern of the substrate and the nature of the catalyst. acs.org
Visible-light photocatalysis has also been employed to effect the [3+2] cycloaddition of aryl cyclopropyl (B3062369) ketones with olefins, leading to highly substituted cyclopentanes. nih.gov Furthermore, intermolecular [3+2] cycloadditions of cyclopropylamines with olefins can be achieved using visible-light photocatalysis. nih.gov These examples underscore the potential of 1-bromo-2-methylenecyclopropane to participate in [3+2] cycloadditions, offering a pathway to functionalized five-membered carbocycles and heterocycles. mdpi.comscielo.org.mx
1,3-Dipolar Cycloadditions
1,3-dipolar cycloadditions are a versatile class of reactions for the synthesis of five-membered heterocycles. wikipedia.orgfrontiersin.orgmdpi.com Methylenecyclopropanes are effective dipolarophiles in these reactions. bohrium.comacs.org The reaction of nitrones with methylenecyclopropanes, for example, yields a mixture of regioisomeric 4- and 5-spirocyclopropane isoxazolidines. nih.govnih.gov The regioselectivity of these cycloadditions is governed by a combination of electronic and steric factors. nih.govnih.gov
Computational studies on the 1,3-dipolar cycloaddition of nitrones to substituted methylenecyclopropanes have provided insights into the factors controlling regioselectivity. nih.govnih.gov For instance, with unsubstituted methylenecyclopropane, the formation of the 5-spirocyclopropane isomer is kinetically and thermodynamically favored. nih.govnih.gov However, the presence of an ester group on the cyclopropane ring can reverse this selectivity. nih.gov Electron-donating groups on the nitrone have been found to increase the regioselectivity for the 5-regioisomer. nih.gov These findings suggest that the 1,3-dipolar cycloaddition of 1-bromo-2-methylenecyclopropane with various 1,3-dipoles, such as nitrones, azomethine ylides, and nitrile oxides, would be a viable route to novel spiro-fused heterocyclic systems. bohrium.comuchicago.edunih.govmdpi.com
Rearrangement Reactions
The inherent strain in the methylenecyclopropane framework provides a driving force for various rearrangement reactions, often leading to the formation of more stable cyclic or acyclic structures. rsc.org
Cyclopropyl-Allyl Rearrangements
The cyclopropyl-allyl rearrangement is a characteristic reaction of cyclopropane derivatives. For gem-dibromocyclopropanes, this rearrangement can be induced by Lewis acids. pleiades.online For instance, 2,3-dialkyl-substituted gem-dibromocyclopropanes react with an aluminum carbenoid to yield substituted bromoalkenes. pleiades.online The proposed mechanism involves the coordination of the Lewis acid to a bromine atom, followed by cleavage of a carbon-carbon bond in the cyclopropane ring to form an allylic cation, which is then trapped by the bromide. pleiades.online
While a direct example of a cyclopropyl-allyl rearrangement of 1-bromo-2-methylenecyclopropane is not provided, the general principle suggests its feasibility. The presence of the double bond could influence the regioselectivity of the ring opening. Other types of rearrangements are also known for methylenecyclopropanes, such as the platinum-catalyzed conversion to cyclobutenes. acs.orgwikipedia.org Additionally, sigmatropic rearrangements of cyclopropenylcarbinol derivatives provide access to substituted alkylidenecyclopropanes. nih.gov These examples highlight the rich rearrangement chemistry accessible from the methylenecyclopropane scaffold.
Vinylcyclopropane (B126155) Rearrangements
The vinylcyclopropane-cyclopentene rearrangement is a classic and synthetically valuable ring expansion reaction. wikipedia.org This transformation can be initiated thermally, photochemically, or through catalysis, and its mechanism has been the subject of extensive investigation. researchgate.netchemrxiv.org For "Cyclopropane, 1-bromo-2-methylene-," the vinylcyclopropane moiety is inherent in its structure, making it a prime candidate for this type of rearrangement.
The generally accepted mechanisms for the vinylcyclopropane rearrangement involve either a concerted, pericyclic pathway governed by orbital symmetry rules, or a stepwise pathway proceeding through a diradical intermediate. The operative mechanism is highly dependent on the specific substitution pattern of the cyclopropane ring. wikipedia.org In the case of "Cyclopropane, 1-bromo-2-methylene-," the bromine atom is expected to influence the stability of any potential radical or charged intermediates, thereby affecting the mechanistic course.
Mechanistic Considerations:
The thermal rearrangement would likely initiate with the homolytic cleavage of one of the cyclopropane ring's carbon-carbon bonds. The bond most likely to cleave is the one adjacent to both the bromo-substituted carbon and the methylene-substituted carbon, as this would lead to the formation of a stabilized allylic radical. The resulting diradical intermediate can then undergo conformational changes before ring closure to form a five-membered ring.
The presence of the bromine atom could favor a diradical pathway. Halogen atoms can stabilize adjacent radical centers through hyperconjugation and inductive effects. This stabilization would lower the activation energy for the formation of the diradical intermediate, making this pathway more accessible compared to a fully concerted process.
Expected Products:
The rearrangement of "Cyclopropane, 1-bromo-2-methylene-" would be expected to yield substituted cyclopentene (B43876) derivatives. The exact structure of the product would depend on the pattern of bond formation in the final ring-closing step. Potential products could include various isomers of bromomethylenecyclopentene.
Unfortunately, a thorough search of the scientific literature did not yield specific experimental data or detailed research findings on the vinylcyclopropane rearrangement of "Cyclopropane, 1-bromo-2-methylene-." However, studies on analogous systems provide valuable insights. For instance, the rearrangement of 1,1-dichloro-2-vinylcyclopropane (B3334376) has been well-documented, demonstrating the feasibility of such transformations for halogenated cyclopropanes.
| Reactant | Reaction Type | Conditions | Major Product(s) | Plausible Mechanism |
| Cyclopropane, 1-bromo-2-methylene- | Vinylcyclopropane Rearrangement | Thermal/Photochemical | Substituted Cyclopentenes | Diradical or Pericyclic |
Thermal Isomerizations
Thermal isomerization represents another key reaction pathway for strained molecules like "Cyclopropane, 1-bromo-2-methylene-." These reactions, typically carried out in the gas phase at elevated temperatures (pyrolysis), can lead to a variety of structural rearrangements as the molecule seeks a more stable isomeric form. nih.gov
For methylenecyclopropanes, thermal isomerization can lead to other cyclic or acyclic isomers. The high ring strain of the methylenecyclopropane system (approximately 41 kcal/mol) provides a significant thermodynamic driving force for these transformations. rsc.org
Mechanistic Pathways:
The thermal isomerization of "Cyclopropane, 1-bromo-2-methylene-" would likely proceed through the initial cleavage of a carbon-carbon bond in the cyclopropane ring, similar to the vinylcyclopropane rearrangement. The resulting diradical intermediate can then undergo a series of bond rotations and reorganizations.
One possible pathway involves a 1,3-hydrogen shift, which could lead to the formation of a substituted cyclobutene. Alternatively, the diradical could undergo further fragmentation or rearrangement to yield acyclic bromo-substituted dienes. The specific products formed would be highly dependent on the reaction temperature, pressure, and the presence of any surfaces or catalysts.
Research on the gas-phase pyrolysis of related brominated organic compounds indicates that dehydrobromination can also be a competing reaction pathway at high temperatures, leading to the formation of allenes or other unsaturated hydrocarbons. researchgate.net
Research Findings on Analogous Systems:
While specific studies on the thermal isomerization of "Cyclopropane, 1-bromo-2-methylene-" are not available, research on the pyrolysis of other methylenecyclopropanes and brominated hydrocarbons provides a framework for predicting its behavior. For example, the thermal rearrangement of unsubstituted methylenecyclopropane is known to produce ethylidenecyclopropane (B95880) and other isomers. The presence of the bromo substituent would be expected to alter the product distribution by influencing the stability of the various possible intermediates and transition states.
| Isomerization Type | Starting Material | Conditions | Potential Products | Key Mechanistic Feature |
| Structural Isomerization | Cyclopropane, 1-bromo-2-methylene- | High Temperature (Pyrolysis) | Brominated Cyclobutenes, Acyclic Bromodienes | Diradical Intermediates, H-Shifts |
| Elimination | Cyclopropane, 1-bromo-2-methylene- | High Temperature (Pyrolysis) | Allenic/Diene Hydrocarbons | Dehydrobromination |
This table outlines plausible thermal isomerization pathways for the target compound based on the known reactivity of similar molecules, in the absence of direct experimental evidence.
Advanced Spectroscopic and Computational Characterization of Cyclopropane, 1 Bromo 2 Methylene
Application of Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR for mechanistic studies)
The structural elucidation of cyclopropane (B1198618), 1-bromo-2-methylene- relies heavily on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques not only confirm the molecular structure but are also instrumental in studying reaction mechanisms involving this strained carbocycle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for characterizing the connectivity and chemical environment of atoms in cyclopropane, 1-bromo-2-methylene-.
¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the different types of protons present in the molecule. The methylene (B1212753) protons of the exocyclic double bond would appear as singlets in a region typical for vinylic protons. The protons on the cyclopropane ring would exhibit complex splitting patterns due to geminal and cis/trans vicinal couplings. The proton attached to the carbon bearing the bromine atom is expected to be shifted downfield due to the deshielding effect of the halogen.
¹³C NMR: The ¹³C NMR spectrum would provide key information about the carbon framework. The sp² hybridized carbons of the methylene group would resonate at a characteristic downfield chemical shift. The carbons of the cyclopropane ring would appear at relatively upfield positions, a hallmark of these strained rings. The carbon atom bonded to the bromine would show a significant shift due to the electronegativity of the bromine atom.
For mechanistic studies, NMR can be used to monitor the progress of reactions, identify intermediates, and determine the stereochemistry of products. For instance, in ring-opening reactions, the disappearance of signals corresponding to the cyclopropyl (B3062369) ring and the appearance of new signals for the resulting acyclic product can be tracked over time.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in cyclopropane, 1-bromo-2-methylene-.
C=C Stretching: A characteristic absorption band for the exocyclic carbon-carbon double bond (C=C) stretching vibration is expected.
C-H Stretching: The spectrum will also show C-H stretching vibrations for the sp² hybridized carbons of the methylene group and the sp³ hybridized carbons of the cyclopropane ring.
C-Br Stretching: A weaker absorption band corresponding to the carbon-bromine (C-Br) stretching vibration would be present in the fingerprint region of the spectrum.
In mechanistic studies, IR spectroscopy can be employed to follow the formation or disappearance of specific functional groups, providing evidence for proposed reaction pathways. For example, in a reaction involving the cleavage of the C=C bond, the corresponding IR absorption would diminish.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For cyclopropane, 1-bromo-2-methylene-, the mass spectrum would show a molecular ion peak corresponding to its molecular formula, C₄H₅Br. nih.gov The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). nih.gov
| Spectroscopic Data for Cyclopropane, 1-bromo-2-methylene- | |
| Technique | Expected Observations |
| ¹H NMR | Signals for vinylic, cyclopropyl, and methine protons with characteristic chemical shifts and coupling patterns. |
| ¹³C NMR | Resonances for sp² and sp³ hybridized carbons, with the C-Br carbon shifted downfield. |
| IR | Absorption bands for C=C, C-H (sp² and sp³), and C-Br stretching vibrations. |
| MS | Molecular ion peak with a characteristic isotopic pattern for bromine. nih.gov |
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry and quantum mechanical calculations provide a theoretical framework to comprehend the intricate details of the structure, bonding, and reactivity of highly strained molecules like cyclopropane, 1-bromo-2-methylene-.
The cyclopropane ring is characterized by significant ring strain due to the deviation of its C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). maricopa.edudalalinstitute.com This strain leads to a unique electronic structure. The C-C bonds in cyclopropane are often described as "bent" or "banana" bonds, resulting from poor overlap of the sp³ hybrid orbitals. dalalinstitute.com This high p-character of the C-C bonds imparts some properties similar to those of a double bond, influencing the molecule's reactivity. stackexchange.com
The introduction of a bromine atom and a methylene group further modifies the electronic landscape. The electronegative bromine atom withdraws electron density from the ring through an inductive effect. The exocyclic methylene group introduces a π-system that can interact with the strained ring. Computational methods like Density Functional Theory (DFT) and ab initio calculations can be used to model the electron density distribution, molecular orbitals, and the nature of bonding in this complex system.
Quantum mechanical calculations are instrumental in predicting the feasibility of different reaction pathways and in characterizing the transition states involved. For a molecule like cyclopropane, 1-bromo-2-methylene-, several reactions can be envisaged, including ring-opening reactions, additions to the double bond, and reactions involving the carbon-bromine bond.
Theoretical studies can model the potential energy surface for these reactions, identifying the minimum energy pathways and the energy barriers associated with them. For example, in a base-promoted ring-opening reaction, calculations can help to distinguish between different possible mechanisms, such as those proceeding through a carbanion or a cyclopropene (B1174273) intermediate. uq.edu.au The geometries and energies of transition states can be calculated, providing crucial insights into the kinetics and stereochemical outcomes of the reaction.
While the cyclopropane ring itself is rigid, the molecule can exhibit different conformations due to the rotation of the substituent groups. libretexts.org Computational methods can be used to perform a systematic conformational search to identify the most stable conformers and to determine the energy differences between them.
These studies can also provide detailed stereochemical insights. For instance, in reactions that generate new stereocenters, computational modeling can predict the preferred diastereomer or enantiomer, based on the relative energies of the transition states leading to the different stereoisomers. This is particularly important for understanding and predicting the stereoselectivity of reactions involving this chiral molecule.
The high reactivity of cyclopropane derivatives is largely driven by the desire to relieve the inherent ring strain. youtube.com The total strain energy in cyclopropane, 1-bromo-2-methylene- is a combination of angle strain, torsional strain (from eclipsed hydrogens), and any additional strain introduced by the substituents. maricopa.edudalalinstitute.com
Computational methods can be used to quantify the strain energy of the molecule. This is typically done by comparing the calculated heat of formation of the molecule with that of a hypothetical strain-free reference compound using isodesmic or homodesmotic reactions. swarthmore.eduresearchgate.net
Furthermore, theoretical calculations can model various strain-relieving processes. These include ring-opening reactions that convert the strained three-membered ring into a more stable acyclic system. By calculating the energetics of these processes, it is possible to predict which reactions are most likely to occur and to understand the driving forces behind them.
| Computational Chemistry Insights into Cyclopropane, 1-bromo-2-methylene- | |
| Area of Study | Information Gained |
| Electronic Structure | Electron density distribution, nature of "bent" bonds, effect of substituents. |
| Reaction Pathways | Identification of feasible reaction mechanisms and transition state structures. |
| Conformational Analysis | Determination of stable conformers and stereochemical preferences. |
| Strain Energy | Quantification of ring strain and prediction of strain-relieving reactions. |
Strategic Applications of Cyclopropane, 1 Bromo 2 Methylene in Organic Synthesis
Utilization as a Versatile Synthetic Building Block
Cyclopropane (B1198618), 1-bromo-2-methylene- is a valuable bifunctional building block in organic synthesis. The inherent ring strain of the cyclopropane ring (approximately 41.0 kcal/mol for a methylenecyclopropane) makes it susceptible to ring-opening reactions, while the exocyclic double bond provides a site for various addition and cycloaddition reactions. acs.orgchemicalbook.com The presence of the bromine atom introduces a handle for nucleophilic substitution or for transition metal-catalyzed cross-coupling reactions. acs.org
This dual reactivity allows for a diverse range of transformations. For instance, the methylenecyclopropane (B1220202) (MCP) moiety can act as a three-carbon (C3) synthon in cycloaddition reactions, while the bromine atom can be retained for subsequent functionalization, or it can participate directly in the initial transformation, for example, in palladium-catalyzed domino reactions. rsc.orggoogle.com The strategic combination of these reactive sites in a single, compact molecule allows for the rapid assembly of complex scaffolds from simple precursors.
Table 1: Physicochemical Properties of Cyclopropane, 1-bromo-2-methylene-
| Property | Value |
|---|---|
| Molecular Formula | C₄H₅Br |
| Molecular Weight | 132.99 g/mol |
| IUPAC Name | 1-bromo-2-methylidenecyclopropane |
| CAS Number | 90246-24-5 |
Precursors for the Synthesis of Complex Organic Molecules
The unique reactivity of Cyclopropane, 1-bromo-2-methylene- makes it an ideal starting material for the synthesis of more elaborate carbocyclic and heterocyclic systems.
The construction of carbocyclic rings, particularly five-membered rings, can be efficiently achieved using methylenecyclopropanes through transition-metal-catalyzed cycloaddition reactions. scilit.com For Cyclopropane, 1-bromo-2-methylene-, a common pathway involves a formal [3+2] cycloaddition with an alkene or alkyne, typically catalyzed by nickel or palladium complexes.
In such a reaction, the methylenecyclopropane first coordinates to the metal center. This is followed by oxidative addition, which opens the strained cyclopropane ring to form a metallacyclic intermediate. This intermediate can then react with a suitable π-system (the two-carbon component) to form a five-membered ring, regenerating the catalyst in the process. The bromine atom on the starting material can either be retained in the final product, offering a site for further synthetic elaboration, or it can influence the regioselectivity of the cycloaddition.
Table 2: General Scheme for [3+2] Carbocyclic Ring Formation
| Reactant A | Reactant B | Catalyst | Product Type |
|---|
Cyclopropane, 1-bromo-2-methylene- is a powerful precursor for synthesizing a wide array of heterocyclic compounds. rsc.org Its ability to act as a C3 building block is again central to this application. Reactions with heterodienophiles or other unsaturated systems containing nitrogen, oxygen, or sulfur allow for the construction of five-membered heterocycles. libretexts.org
For example, palladium-catalyzed reactions with compounds like 2-alkynylbenzenamines can lead to the formation of complex nitrogen-containing heterocycles such as indoles or quinolines. google.com In these domino reactions, the process is often initiated by a palladium-catalyzed coupling involving the bromo-substituent, followed by an intramolecular cyclization involving the methylidene and alkyne moieties. This showcases the utility of having both the bromine atom and the methylenecyclopropane group in the same molecule. rsc.org Furthermore, formal nucleophilic substitution of the bromocyclopropane (B120050) moiety with nitrogen-based nucleophiles like azoles provides another direct route to N-cyclopropyl heterocycles. acs.org
Role in Materials Science and Polymer Chemistry
The high ring strain of Cyclopropane, 1-bromo-2-methylene- makes it a suitable monomer for ring-opening polymerization, leading to novel materials with unique properties.
Ring-opening metathesis polymerization (ROMP) is a powerful method for polymerizing strained cyclic olefins. wikipedia.orgilpi.com The significant ring strain in Cyclopropane, 1-bromo-2-methylene- provides the thermodynamic driving force for this polymerization. 20.210.105 When subjected to a suitable organometallic catalyst, such as a Grubbs-type ruthenium complex, the cyclopropane ring can open, leading to the formation of a linear polymer.
The resulting polymer chain would feature a repeating unit that incorporates the carbon backbone of the original monomer, with the bromine atom and the elements of the former double bond now part of the polymer structure. The presence of the bromine atom at regular intervals along the polymer chain results in a functionalized polymer. This "handle" can be used for post-polymerization modification, allowing for the covalent attachment of other molecules to tune the polymer's properties for specific applications in materials science, such as the development of new resins, elastomers, or materials for biomedical use. koreascience.kryoutube.com
Table 3: Conceptual ROMP of Cyclopropane, 1-bromo-2-methylene-
| Monomer | Polymerization Type | Catalyst | Potential Polymer Feature |
|---|
Photochemical Activation and Applications in Organic Transformations
The exocyclic double bond in Cyclopropane, 1-bromo-2-methylene- makes it susceptible to photochemical activation, enabling a range of unique organic transformations. chemicalbook.com
Visible-light-induced reactions of methylenecyclopropanes have garnered significant attention. chemicalbook.com These transformations often proceed through radical intermediates. Upon irradiation, typically in the presence of a photosensitizer, the methylenecyclopropane can be excited to a triplet state. wikipedia.org This excited species can then undergo cycloaddition reactions, such as photochemical [2+2] cycloadditions with alkenes or carbonyl compounds (the Paterno-Büchi reaction), to form complex, strained polycyclic systems. libretexts.orgnih.gov
For instance, the reaction of Cyclopropane, 1-bromo-2-methylene- with an enone under photochemical conditions could lead to the formation of a substituted bicyclo[2.1.0]pentane system. These reactions are valuable for building molecular complexity rapidly and often with high stereoselectivity. The transformations can be classified into pathways that result in ring-opened products, new cyclopropane derivatives, or even alkynes, depending on the reaction conditions and the radical species involved. chemicalbook.com
Future Directions and Emerging Challenges in Cyclopropane, 1 Bromo 2 Methylene Chemistry
Development of Novel Stereoselective Methodologies
A significant challenge and a key area for future research in the chemistry of 1-bromo-2-methylenecyclopropane is the development of stereoselective transformations. The molecule possesses multiple elements that can lead to stereoisomers upon reaction: the chiral center at the bromine-bearing carbon and the prochiral faces of the exocyclic methylene (B1212753) group.
Future research will likely focus on:
Asymmetric Catalysis: The design of novel chiral catalysts, whether transition-metal-based or organocatalytic, is crucial for controlling the enantioselectivity of reactions. For instance, in addition reactions to the methylene group, a chiral catalyst could effectively differentiate between the two faces of the double bond, leading to a single enantiomer of the product.
Substrate and Reagent Control: The development of synthetic routes that employ chiral auxiliaries or reagents will be essential. This approach allows for the diastereoselective functionalization of the cyclopropane (B1198618) ring, with the auxiliary being removed in a subsequent step.
Regioselectivity Challenges: As demonstrated in related systems, reactions such as bromofluorination on a methylenecyclopropane (B1220202) can lead to a mixture of Markovnikov and anti-Markovnikov products, highlighting the need for methodologies that can precisely control regioselectivity alongside stereoselectivity. researchgate.net Achieving this control is paramount for the efficient synthesis of complex target molecules with well-defined three-dimensional structures.
| Research Area | Objective | Potential Approach |
| Asymmetric Addition | Control enantioselectivity at the methylene group | Chiral Lewis acids, organocatalysts |
| Substitution Reactions | Control configuration at the C-Br center | Chiral nucleophiles, catalyst-controlled substitution |
| Regio- and Stereocontrol | Simultaneously control position and stereochemistry | Advanced catalytic systems, substrate-directing groups |
Exploration of New Catalytic Systems for Controlled Transformations
The reactivity of 1-bromo-2-methylenecyclopropane can be harnessed and controlled through innovative catalytic systems. While traditional methods might rely on harsh conditions, future advancements will pivot towards milder and more selective catalysts.
Visible-light photocatalysis has emerged as a powerful tool for activating methylenecyclopropanes (MCPs). rsc.org These reactions proceed under mild conditions and offer unique reaction pathways. Future exploration in this area for 1-bromo-2-methylenecyclopropane could involve:
Radical-Mediated Transformations: Using light to generate radical species that can react with the cyclopropane. For example, reacting MCPs with radical precursors like ethyl bromodifluoroacetate can lead to the formation of functionalized bicyclic compounds. rsc.org The bromine atom on the target molecule itself could also serve as a handle for radical generation.
Energy Transfer Catalysis: Employing photosensitizers to directly excite the methylenecyclopropane, opening up pathways to different reactive intermediates and products that are not accessible through thermal methods.
Dual Catalytic Systems: Combining photocatalysis with another form of catalysis, such as transition metal or enzyme catalysis, to enable novel and complex transformations in a single step.
Transition metal catalysis also offers tremendous potential for the controlled functionalization of 1-bromo-2-methylenecyclopropane, facilitating reactions like cross-coupling, carbonylation, and cycloaddition. rsc.org
| Catalytic System | Transformation Type | Potential Products |
| Visible-Light Photocatalysis | Radical addition, Cycloaddition | Functionalized cyclopropanes, Ring-opened products, Heterocycles rsc.org |
| Transition Metal Catalysis | Cross-coupling (e.g., Suzuki, Sonogashira) | Substituted methylenecyclopropanes |
| Biocatalysis | Enantioselective reactions | Chiral building blocks for pharmaceuticals nih.gov |
Advanced Mechanistic Insights into Complex Rearrangements and Reactivity
A deep understanding of the reaction mechanisms is fundamental to controlling the chemical behavior of 1-bromo-2-methylenecyclopropane. Its high strain energy makes it susceptible to a variety of rearrangements, often proceeding through complex pathways. rsc.org
Key areas for future mechanistic investigation include:
Radical Intermediates: The dominant reactive intermediate in many radical reactions of MCPs is the cyclopropylcarbinyl radical, which is prone to rapid ring-opening to form a more stable homoallylic radical. rsc.org Studying the kinetics and thermodynamics of this equilibrium is crucial for predicting and controlling reaction outcomes.
Computational Chemistry: Advanced computational methods, particularly Density Functional Theory (DFT), will be indispensable for elucidating reaction pathways. rsc.orgrsc.org DFT calculations can model transition states, calculate activation barriers, and explain the origins of regio- and stereoselectivity, providing insights that are difficult to obtain experimentally. rsc.org
Spectroscopic Analysis: The use of advanced spectroscopic techniques, such as in-situ NMR and time-resolved spectroscopy, can help identify and characterize transient intermediates, providing direct evidence for proposed mechanisms. rsc.org Understanding these complex rearrangements is vital for selectively synthesizing desired products, such as the 3-sulfonylated 1,2-dihydronaphthalene (B1214177) derivatives that can be formed from MCPs. rsc.org
Sustainable and Green Chemistry Approaches in Synthesis
Future synthetic chemistry must align with the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances. uniroma1.itmdpi.com The synthesis and application of 1-bromo-2-methylenecyclopropane present numerous opportunities for implementing greener practices.
| Green Chemistry Principle | Application to 1-bromo-2-methylenecyclopropane Chemistry |
| Waste Prevention | Designing synthetic routes with high atom economy, where most atoms from the reactants are incorporated into the final product. nih.gov |
| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or conducting reactions under solvent-free conditions. mdpi.com |
| Design for Energy Efficiency | Utilizing catalytic methods like visible-light photocatalysis that operate at ambient temperature and pressure, reducing energy consumption compared to traditional thermal methods. rsc.orgmdpi.com |
| Use of Catalysis | Employing catalytic reagents over stoichiometric ones to minimize waste and allow for catalyst recycling and reuse. nih.gov |
| Reduce Derivatives | Developing synthetic strategies that avoid unnecessary protection and deprotection steps, which generate waste and reduce overall efficiency. nih.gov |
By embracing these principles, the chemical community can ensure that the exploration of this versatile building block is conducted in an environmentally responsible manner. blazingprojects.com
Design of Advanced Functional Materials from Cyclopropane, 1-bromo-2-methylene-
The unique structural and reactive properties of 1-bromo-2-methylenecyclopropane make it an attractive synthon for the creation of advanced functional materials. wiley.comontosight.ai While still an emerging area, the potential applications are significant.
Future research directions could include:
Novel Polymer Architectures: The two distinct reactive sites—the double bond and the C-Br bond—allow for orthogonal functionalization. This could be exploited in polymerization reactions to create novel polymers with complex architectures, such as cross-linked networks or graft copolymers. The strained cyclopropane ring could be incorporated into the polymer backbone, imparting unique physical and mechanical properties.
Synthesis of Complex Heterocycles: The compound can serve as a versatile C4 building block in annulation reactions to construct polycyclic and heterocyclic frameworks. rsc.org These structures are often privileged scaffolds in medicinal chemistry and organic electronics. researchgate.net
Materials for Electronics and Photonics: By incorporating 1-bromo-2-methylenecyclopropane into larger conjugated systems, it may be possible to fine-tune the electronic and optical properties of organic materials for applications in sensors, organic light-emitting diodes (OLEDs), and photovoltaics. researchgate.net The development of such materials represents a frontier in materials science, leveraging the unique reactivity of strained rings to build molecular complexity. scilit.com
Q & A
Basic Research Questions
Q. What are the key structural features of 1-bromo-2-methylene-cyclopropane that influence its reactivity?
- Methodological Answer : The compound’s reactivity arises from two factors: (1) the strained cyclopropane ring (bond angles ~60°, far from the ideal 109.5° for sp³ hybridization), which increases thermodynamic instability , and (2) the presence of a bromine atom and a methylene group, which introduce steric and electronic effects. Bromine acts as a leaving group in nucleophilic substitution, while the methylene group enables electrophilic additions. Computational methods (e.g., DFT calculations) and spectroscopic techniques (¹H/¹³C NMR) are critical for analyzing bond angles and electronic environments .
Q. What experimental techniques are essential for confirming the purity and structure of 1-bromo-2-methylene-cyclopropane?
- Methodological Answer :
- Gas Chromatography (GC) : Determines purity by comparing retention times with authentic samples .
- NMR Spectroscopy : ¹H NMR identifies protons on the cyclopropane ring (typically δ 1.0–2.5 ppm) and the methylene group (δ 4.5–5.5 ppm). ¹³C NMR confirms carbon hybridization .
- Mass Spectrometry (MS) : Detects molecular ion peaks (e.g., m/z for C₄H₅Br) and fragmentation patterns .
Q. What are the common reaction pathways for 1-bromo-2-methylene-cyclopropane under basic conditions?
- Methodological Answer :
| Reaction Type | Conditions | Mechanism | Products |
|---|---|---|---|
| Elimination | KOtBu, DMSO | E2 mechanism | Alkene derivatives (e.g., 2-methylene-cyclopropene) via dehydrohalogenation |
| Substitution | NaCN, DMF | SN2 | Cyano-substituted cyclopropane derivatives |
Advanced Research Questions
Q. How does the cyclopropane ring in 1-bromo-2-methylene-cyclopropane participate in catalytic ring-opening reactions?
- Methodological Answer : Transition-metal catalysts (e.g., GaCl₃) facilitate insertion reactions into the cyclopropane ring. For example:
- GaCl₃-Catalyzed Insertion : Reacts with isocyanides to form γ-lactams via [1,3]-insertion, leveraging the ring’s strain energy .
- Mechanistic Insight : Isotopic labeling (e.g., deuterium at the methylene group) and DFT simulations track regioselectivity and transition states .
Q. How can 1-bromo-2-methylene-cyclopropane serve as a strategic intermediate in natural product synthesis?
- Methodological Answer : The compound’s strained ring and functional groups enable:
- Cyclopropane as a Conformational Lock : Used in belactosin C analogues to enforce rigidity in peptide mimics .
- Retrosynthetic Analysis : AI-powered tools (e.g., PISTACHIO/BKMS_METABOLIC databases) predict one-step routes for derivatives like 1,1-dimethylcyclopropanol .
Q. What contradictions exist in mechanistic studies of cyclopropane derivatives, and how can they be resolved?
- Methodological Answer : Key contradictions include:
- Carbonium Ion vs. Radical Pathways : Cyclopropane formation via diazo compounds may involve carbonium ions (stereospecific products) or radicals (non-specific). Isotopic labeling (e.g., deuterated phenyldiazomethane) and kinetic isotope effects (KIE) differentiate mechanisms .
- Solvent Effects : Polar solvents stabilize ionic intermediates, favoring SN1 pathways, while nonpolar solvents promote radical pathways. Solvent-switching experiments with in situ IR monitoring clarify these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
